![molecular formula C9H21NO B13310815 4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)
4-[(2,2-Dimethylpropyl)amino]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-Dimethylpropyl)amino]butan-2-ol is a chemical compound with the molecular formula C9H21NO. It is known for its unique structure, which includes a secondary alcohol and an amine group. This compound is used in various scientific research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylpropyl)amino]butan-2-ol typically involves the reaction of 2,2-dimethylpropylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2-Dimethylpropyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(2,2-Dimethylpropyl)amino]butan-2-one.
Reduction: Formation of 4-[(2,2-Dimethylpropyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-[(2,2-Dimethylpropyl)amino]butan-2-ol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 4-[(2,2-Dimethylpropyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,2-Dimethylpropyl)amino]butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-[(2,2-Dimethylpropyl)amino]butane: Similar structure but lacks the hydroxyl group.
4-[(2,2-Dimethylpropyl)amino]butan-2-amine: Similar structure but with an additional amine group.
Uniqueness
4-[(2,2-Dimethylpropyl)amino]butan-2-ol is unique due to its combination of a secondary alcohol and an amine group, which provides versatility in chemical reactions and applications. Its structure allows it to participate in a wide range of reactions, making it valuable in various research fields .
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropylamino)butan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(11)5-6-10-7-9(2,3)4/h8,10-11H,5-7H2,1-4H3 |
Clave InChI |
FCLRDAYYSYDYTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNCC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


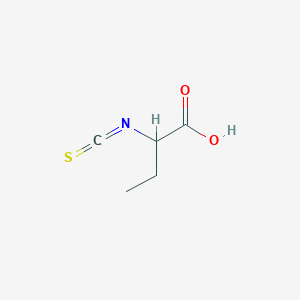
![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
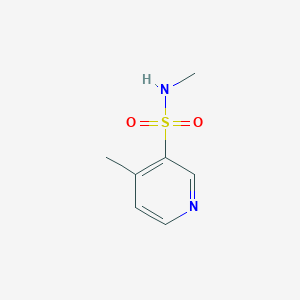
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
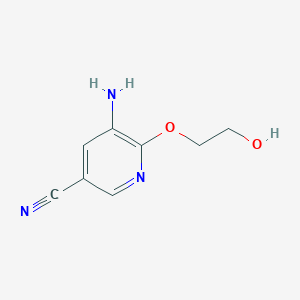
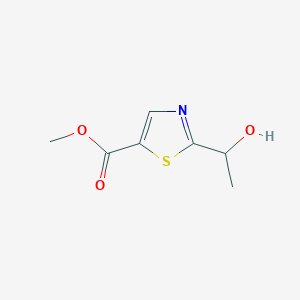
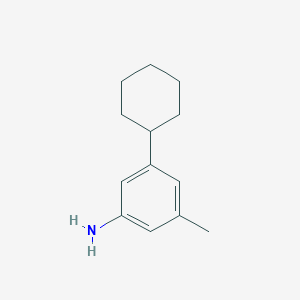
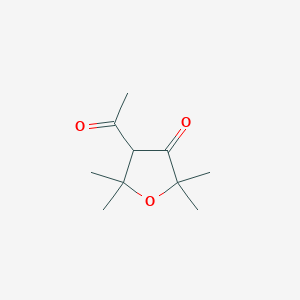
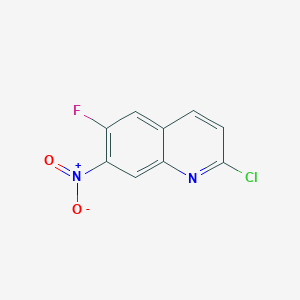
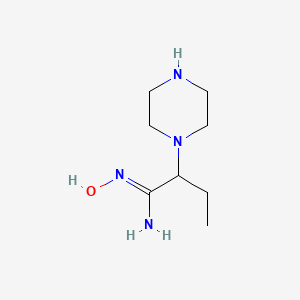
![{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13310794.png)
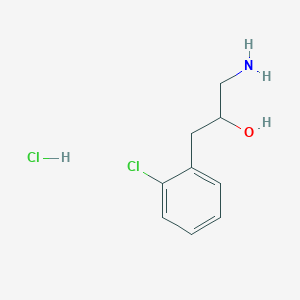
![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
amine](/img/structure/B13310811.png)
